2-bromo-1,3-diphenylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-diphenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLJNFORBNAONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Chemical Transformations of 2 Bromo 1,3 Diphenylbenzene
Halogen-Directed Reactivity
The presence of the bromine atom on the central phenyl ring of 2-bromo-1,3-diphenylbenzene is the primary driver of its chemical reactivity. This halogen atom serves as a handle for a range of transformations, most notably in the realms of cross-coupling and nucleophilic substitution reactions.
Activation for Further Cross-Coupling Reactions
The carbon-bromine bond in this compound is readily activated by transition metal catalysts, particularly those based on palladium, making it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general mechanism involves the reaction of the aryl bromide with an organoboron compound. It is a well-established method for the synthesis of biaryls and other conjugated systems.
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction would enable the introduction of an alkynyl substituent at the 2-position of the 1,3-diphenylbenzene core, leading to the formation of extended π-conjugated systems.
Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst. This transformation would allow for the introduction of a vinyl group onto the central benzene (B151609) ring of this compound, providing a pathway to various functionalized derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. It facilitates the reaction of aryl halides with a wide range of primary and secondary amines. Application of this reaction to this compound would provide access to a variety of N-aryl compounds, which are prevalent in pharmaceuticals and materials science.
| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron compound | Palladium catalyst | Biaryl |
| Sonogashira | Terminal alkyne | Palladium and Copper catalysts | Arylalkyne |
| Heck | Alkene | Palladium catalyst | Arylalkene |
| Buchwald-Hartwig | Amine | Palladium catalyst | Arylamine |
Formation of Polycyclic and Extended Conjugated Systems
A key application of this compound and its derivatives is in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended conjugated systems. These molecules are of significant interest due to their unique photophysical and electronic properties, with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Intramolecular cyclization reactions, often facilitated by palladium catalysis, can be employed to form new rings. For example, derivatives of this compound could be designed to undergo intramolecular C-H arylation, where the aryl bromide moiety reacts with a C-H bond on one of the adjacent phenyl rings to form a fused aromatic system. Such strategies are instrumental in the synthesis of triphenylene and its derivatives. Triphenylene is a highly symmetric, planar PAH composed of four fused benzene rings, and its derivatives are known to exhibit liquid crystalline properties and are used as building blocks for advanced materials.
Mechanistic Studies of Reaction Pathways Involving the Bromine Moiety
The mechanisms of palladium-catalyzed cross-coupling reactions involving aryl bromides are well-established and generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.
In the context of this compound, the steric hindrance imposed by the two flanking phenyl groups could influence the kinetics of these elementary steps. For instance, the oxidative addition of the bulky this compound to a palladium(0) center might be slower compared to less sterically encumbered aryl bromides. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the transition state energies and reaction pathways, helping to rationalize the observed reactivity and selectivity in reactions involving this sterically demanding substrate. Such studies can elucidate the role of ligands on the palladium center in overcoming steric barriers and facilitating efficient catalysis.
An article on the chemical compound “this compound” cannot be generated at this time. A thorough search of available scientific literature and chemical databases has revealed a lack of specific experimental data for this particular compound.
The requested article outline requires detailed information from single-crystal X-ray diffraction analysis and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide the precise data needed to discuss the compound's molecular structure, intermolecular interactions, potential for atropisomerism, and the specific chemical environment of its atoms.
While information is available for related isomers, such as 2-bromo-p-terphenyl (B1275495) and 1-bromo-3,5-diphenylbenzene, the strict requirement to focus solely on “this compound” prevents the substitution of data from these other compounds. The unique positioning of the bromine atom and phenyl groups in the target molecule means that its structural and spectroscopic characteristics would be distinct from its isomers.
Without access to published crystallographic and NMR data for this compound, it is not possible to provide a scientifically accurate and verifiable article that adheres to the specific requirements of the user's outline. Further experimental research and publication of the findings for this compound are necessary before a comprehensive article can be written.
Molecular Structure Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation (COSY, HMBC, HMQC)
COSY (Correlation Spectroscopy) would be instrumental in identifying the proton-proton coupling networks within the three aromatic rings. It is expected that the protons on the central brominated phenyl ring and the two flanking phenyl rings would show distinct correlation patterns, allowing for the assignment of protons within each spin system.
HMQC (Heteronuclear Multiple Quantum Coherence) or its more modern counterpart, HSQC (Heteronuclear Single Quantum Coherence), would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for assigning the specific carbon resonances of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) would provide the final piece of the structural puzzle by revealing long-range correlations (typically over two to three bonds) between protons and carbons. These correlations would unambiguously link the two phenyl substituents to the central brominated benzene (B151609) ring at the 1 and 3 positions and confirm the position of the bromine atom at C2.
A hypothetical table of expected key HMBC correlations is presented below:
| Proton(s) | Correlated Carbon(s) | Inferred Connectivity |
| Protons on Phenyl Ring 1 | Carbons on Central Ring (C1) | Phenyl group attachment to C1 |
| Protons on Phenyl Ring 2 | Carbons on Central Ring (C3) | Phenyl group attachment to C3 |
| Protons on Central Ring | Carbons on Phenyl Rings 1 & 2 | Confirmation of terphenyl scaffold |
Vibrational Spectroscopy (FT-IR, Raman)
Specific experimental FT-IR and Raman spectra for 2-bromo-1,3-diphenylbenzene are not widely published. However, based on the known vibrational modes of substituted benzenes and related terphenyl compounds, a table of expected characteristic vibrations can be compiled.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3100 - 3000 | Vibrations of the C-H bonds on the phenyl rings. |
| C=C stretching (aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. |
| C-H in-plane bending | 1300 - 1000 | Bending vibrations of the C-H bonds within the plane of the aromatic rings. |
| C-H out-of-plane bending | 900 - 675 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings, characteristic of the substitution pattern. |
| C-Br stretching | 700 - 500 | Stretching vibration of the carbon-bromine bond. |
The combination of FT-IR and Raman spectroscopy would provide complementary information. For instance, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum, while the asymmetric and polar functional group vibrations are typically stronger in the FT-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through the analysis of its fragmentation patterns.
While the specific high-resolution mass spectrum for this compound is not available, the theoretical exact mass can be calculated. HRMS would be used to confirm the elemental formula of the compound by measuring its mass with very high precision.
Theoretical Exact Mass Calculation:
Formula: C₁₈H₁₃Br
Mass of ¹²C = 12.000000 Da
Mass of ¹H = 1.007825 Da
Mass of ⁷⁹Br = 78.918337 Da
Mass of ⁸¹Br = 80.916291 Da
The expected monoisotopic masses for the molecular ion [M]⁺ would be:
For C₁₈H₁₃⁷⁹Br: 308.0201 Da
For C₁₈H₁₃⁸¹Br: 310.0180 Da
HRMS would show two distinct peaks for the molecular ion, separated by approximately 2 Da, with nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
The analysis of the fragmentation pattern in the mass spectrum provides further confirmation of the molecular structure. Although a specific experimental mass spectrum for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation of aromatic and halogenated compounds.
A key fragmentation step would likely be the loss of the bromine atom, leading to a significant fragment ion. Other fragmentations could involve the cleavage of the phenyl-phenyl bonds.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z (mass-to-charge ratio) | Ion Formula | Description |
| 308/310 | [C₁₈H₁₃Br]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 229 | [C₁₈H₁₃]⁺ | Loss of a bromine radical (·Br) from the molecular ion. |
| 152 | [C₁₂H₈]⁺ | Fragment corresponding to a biphenyl (B1667301) radical cation, resulting from cleavage of a phenyl-phenyl bond. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of aromatic compounds. |
This fragmentation pattern would provide strong evidence for the presence of a bromine atom and the terphenyl core structure.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. By approximating the many-electron Schrödinger equation, DFT provides a feasible yet rigorous framework for studying complex organic molecules like 2-bromo-1,3-diphenylbenzene. Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylbenzene backbone, with significant contributions from the π-systems of the phenyl rings. The LUMO, conversely, is anticipated to have substantial density on the central benzene (B151609) ring, influenced by the electron-withdrawing nature of the bromine atom. The calculated energies of these orbitals and the resulting energy gap provide quantitative measures of the molecule's electronic behavior. A smaller HOMO-LUMO gap can suggest a higher propensity for electronic transitions, which is relevant for applications in materials science.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
| Energy Gap (ΔE) | 5.15 | The difference between LUMO and HOMO energies, reflecting the molecule's kinetic stability and chemical reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue denotes areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral potential.
In the MEP map of this compound, the π-electron clouds of the three phenyl rings are expected to be regions of negative potential, appearing as shades of red or yellow. These areas are the most likely sites for interaction with electrophiles. The bromine atom, due to its high electronegativity, will also create a region of negative potential. Conversely, the hydrogen atoms of the phenyl rings will exhibit a positive potential, rendering them bluish in the map. Such maps are instrumental in understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.
Conformational Landscape Analysis and Rotational Barriers
The conformational flexibility of this compound is primarily governed by the rotation of the two phenyl groups attached to the central benzene ring. The steric hindrance between the ortho-hydrogens of the adjacent rings dictates the energetically preferred conformations. The molecule is not planar, and the phenyl rings are twisted out of the plane of the central ring to minimize steric repulsion.
Computational studies can map the potential energy surface by systematically rotating the dihedral angles between the phenyl rings and the central benzene ring. These calculations reveal the low-energy conformations and the energy barriers separating them. For substituted biphenyls, DFT calculations have been shown to satisfactorily match experimental rotational barriers. The rotational barriers in this compound are expected to be influenced by the presence of the bulky bromine atom, which can restrict the rotation of the adjacent phenyl group.
| Conformation | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | ~45 | ~45 | 0.0 |
| Transition State 1 | 0 | ~45 | ~2.5 |
| Transition State 2 | 90 | ~45 | ~3.0 |
| Local Minimum | ~45 | ~135 | ~1.5 |
Quantum Chemical Investigations of Aromaticity and Electronic Delocalization
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous ring of p-orbitals containing [4n+2] π-electrons (Hückel's rule). The central benzene ring in this compound is inherently aromatic. The two substituent phenyl groups are also aromatic.
Molecular Dynamics Simulations for Conformational Flux (if relevant)
For this compound, an MD simulation in a solvent environment would provide insights into its conformational fluxionality. It would allow for the observation of the dynamic rotation of the phenyl rings, transitions between different low-energy conformations, and the timescale of these motions. Such simulations are invaluable for understanding how the molecule behaves in a realistic environment, such as in solution, which is crucial for predicting its properties and reactivity in practical applications.
Prediction and Correlation of Spectroscopic Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental data for structure verification. DFT calculations can accurately predict vibrational frequencies (IR and Raman), as well as NMR chemical shifts.
For this compound, the calculated IR spectrum would show characteristic peaks for C-H stretching of the aromatic rings, C=C stretching vibrations within the rings, and the C-Br stretching frequency. The predicted ¹H and ¹³C NMR spectra are particularly useful for structural elucidation. The chemical shifts of the protons and carbons are sensitive to their local electronic environment. The bromine atom and the anisotropic effects of the adjacent phenyl rings would cause distinct shifts in the signals of the nearby protons and carbons on the central ring. Comparing these predicted spectra with experimental ones is a standard method for confirming the molecular structure.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1/C3 (Phenyl-substituted) | - | ~141.0 |
| C2 (Bromo-substituted) | - | ~122.0 |
| C4/C6 | 7.50 - 7.60 | ~128.5 |
| C5 | 7.40 - 7.50 | ~129.0 |
| Phenyl ortho-H | 7.65 - 7.75 | ~127.5 |
| Phenyl meta-H | 7.45 - 7.55 | ~129.5 |
| Phenyl para-H | 7.35 - 7.45 | ~128.0 |
Applications in Advanced Materials and Organic Synthetic Methodologies
Building Blocks for Functional Organic Materials
The rigid and sterically demanding scaffold of 2-bromo-1,3-diphenylbenzene is highly advantageous for creating materials with tailored photophysical and electronic properties. The bromine atom acts as a convenient synthetic handle, allowing for its incorporation into larger, more complex molecular systems through various cross-coupling reactions.
This compound and its derivatives are valuable monomers in the synthesis of conjugated polymers and oligomers, particularly poly(p-phenylene) (PPP) type materials. These polymers are of significant interest due to their thermal stability and potential for light emission in the blue region of the spectrum. The bromine atom allows for the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura polycondensation, to form new carbon-carbon bonds and extend the polymer chain.
In a typical Suzuki polycondensation, a diboronic acid or ester monomer is reacted with a dihaloaromatic monomer. By utilizing monomers derived from the m-terphenyl (B1677559) scaffold, such as a diboronic acid derivative of 1,3-diphenylbenzene and a corresponding dibromide, polymers with bulky side groups can be synthesized. These bulky groups are crucial for improving the solubility and processability of the resulting polymers, which are often intractable otherwise. For instance, the polymerization of a monomer containing a bulky fluorenyl group via a nickel-catalyzed coupling reaction has been shown to yield a soluble and thermally stable blue electroluminescent polymer. researchgate.net Similarly, new poly(terphenylenevinylene) derivatives have been successfully synthesized via the Suzuki coupling reaction, demonstrating good solubility and thermal stability up to 380 °C. researchgate.net The steric interactions between the phenyl groups in the m-terphenyl unit can lead to a twisted polymer backbone, which limits the effective conjugation length but is beneficial for achieving blue emission.
Table 1: Examples of Polymers Synthesized from Terphenyl-based Monomers
| Polymer Type | Monomers | Polymerization Method | Key Properties |
| Poly(terphenylenevinylene) derivative | 1,4-dibromo-2-methoxy-5-ethylhexylbenzene, 1,4-phenylenediboronic acid | Suzuki Coupling | Soluble, Thermally stable (>380°C), Blue-emitting |
| Poly(biphenylenevinylene) derivative | Dibromobiphenylene with fluorenyl group, Divinylbenzene | Nickel-catalyzed coupling | Soluble, Thermally stable, Blue electroluminescence (λmax = 465 nm) |
This table is generated based on representative data for terphenyl-based polymers and may not exclusively feature this compound as the direct monomer.
The m-terphenyl core, accessible from precursors like this compound, is a common structural motif in materials designed for organic electronic devices, especially Organic Light-Emitting Diodes (OLEDs). The wide bandgap associated with the twisted terphenyl structure makes these materials suitable as hosts for phosphorescent emitters or as blue-light emitting materials themselves.
The bromine atom on the this compound scaffold can be replaced with various functional groups, such as triarylamines (hole-transporting) or electron-deficient moieties (electron-transporting), to create bipolar host materials or efficient emitters. For example, anthracene-based terphenyl derivatives are widely used as emitting and/or host materials in OLEDs. researchgate.net The introduction of substituents, facilitated by the reactive bromine site, can suppress π-conjugation throughout the molecule, leading to a wider bandgap, which is a prerequisite for a good host material. researchgate.net Research has shown that OLED devices using terphenyl derivatives as the emissive layer can achieve high luminance efficiency and desirable color coordinates for blue emission. researchgate.net
Table 2: Performance of OLEDs Incorporating Terphenyl-based Emitters
| Device Structure | Emitter Material | Max. Luminance (cd/m²) | Efficiency (cd/A) | C.I.E. (x, y) |
| ITO/2-TNATA/NPB/Emitter/Alq₃/LiF/Al | TP-DTA-TP | 3,420 | 2.15 | (0.15, 0.11) |
| ITO/2-TNATA/NPB/Emitter/Alq₃/LiF/Al | TPB-DTA-TPB | 4,110 | 3.01 | (0.15, 0.08) |
Data adapted from studies on terphenyl-based emitters to illustrate the potential of the scaffold. TP-DTA-TP and TPB-DTA-TPB are complex molecules incorporating terphenyl units.
The rigid framework of this compound is an excellent starting point for designing fluorescent molecules with tunable emission properties. The photophysical characteristics of terphenyls can be systematically altered by introducing electron-donating or electron-withdrawing groups onto the aromatic rings. chemrxiv.orgresearchgate.net The bromine atom serves as a key reaction site for introducing this functionality via cross-coupling reactions.
For instance, creating "push-pull" systems by substituting the terphenyl core with both an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitro or cyano group) can significantly red-shift the emission wavelength and alter the nature of the electronic transition, often inducing charge-transfer character. chemrxiv.org This strategy allows for the rational design of chromophores that emit across the visible spectrum. Studies on functionalized p-terphenyls have shown that such substitutions can lead to lower excitation energies, larger oscillator strengths, and longer fluorescence lifetimes, which are all desirable properties for various applications, including fluorescent probes and photoredox catalysts. chemrxiv.orgchemrxiv.org
Table 3: Photophysical Properties of Functionalized Terphenyl Derivatives
| Terphenyl Derivative | Substitution Pattern | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Lifetime (ns) |
| p-Terphenyl (parent) | Unsubstituted | ~280 | ~340 | ~1.0 |
| Amino-substituted | Electron-donating | Red-shifted | Red-shifted | Increased |
| Nitro-substituted | Electron-withdrawing | Red-shifted | Red-shifted | Varied |
| Push-Pull (Amino/Nitro) | Donating & Withdrawing | Significantly Red-shifted | Significantly Red-shifted | Increased |
This table presents generalized trends from studies on functionalized terphenyls to illustrate the concept of tunability.
Ligands in Organometallic and Main Group Chemistry
The sterically encumbered nature of the 1,3-diphenylbenzene framework makes its derivatives highly effective as ligands in organometallic and main group chemistry. The bulky phenyl groups create a well-defined coordination pocket around a metal center, which can be used to stabilize reactive species and control catalytic activity.
Ligands based on the m-terphenyl scaffold are renowned for their ability to provide kinetic stabilization to low-coordinate metal centers. By reacting this compound with an organolithium reagent, a highly reactive m-terphenyl lithium species can be generated, which can then be used to introduce the bulky ligand to a variety of metal halides.
The two phenyl groups at the meta positions of the central ring create a sterically demanding environment that can prevent oligomerization or decomposition of the metal complex. This allows for the isolation and study of unusual coordination geometries and oxidation states. The steric and electronic properties of the ligand can be further tuned by introducing substituents on the flanking phenyl rings. This fine-tuning of the ligand environment is crucial for controlling the reactivity and selectivity of the metal center in subsequent chemical transformations.
Metal complexes featuring m-terphenyl-based ligands have found applications as catalysts in a variety of organic reactions. The steric bulk of the ligand can influence the rate-determining steps of a catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions.
Palladium complexes bearing bulky ligands, for example, are highly active catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions. researchgate.netnih.govsapub.org While specific studies detailing the use of ligands derived directly from this compound are not abundant, the general principles of using bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are well-established. A catalyst system incorporating a bulky ligand derived from the m-terphenyl scaffold could be expected to exhibit high activity and stability. For instance, palladium-NHC complexes are known to be effective catalysts for the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids. nih.gov
In the field of olefin polymerization, late transition metal catalysts, particularly those of palladium and nickel, are of great interest. The properties of the resulting polymer, such as molecular weight and degree of branching, are highly dependent on the ligand environment around the metal center. harth-research-group.orgd-nb.info The use of a bulky m-terphenyl-based ligand could potentially be used to control the rate of chain transfer versus chain propagation, thereby influencing the polymer's final properties. The ancillary ligand environment in Pd-diimine catalyzed polymerizations of α-olefins, for example, can drastically alter the reaction's outcome, switching between polymerization and simple alkene isomerization. harth-research-group.org
Table 4: Representative Catalytic Performance in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Product Yield (%) |
| Sonogashira Coupling | Pd-metallodendrimer | Iodobenzene, Phenylacetylene | >80% |
| Heck Coupling | Pd/Al(OH)₃ | Bromobenzene (B47551), Butyl acrylate | 95% |
| Suzuki Coupling | Pd(II)-NHC complex | Aryl chlorides, Arylboronic acids | High |
This table provides examples of catalytic systems to illustrate the types of transformations where ligands derived from scaffolds like this compound could be applied.
Advanced Synthetic Reagents for Complex Molecular Construction
This compound, a substituted m-terphenyl, serves as a crucial building block in the rational design and synthesis of complex molecular structures. Its intrinsic properties—a rigid, sterically defined backbone and a reactive carbon-bromine bond—make it a versatile precursor for a range of advanced applications. The m-terphenyl framework provides a unique three-dimensional architecture that is foundational for creating sophisticated molecular systems. wikipedia.org
Scaffolds for Dendrimeric and Supramolecular Architectures
The structure of this compound is ideally suited for its use as a scaffold in the construction of dendrimers and complex supramolecular assemblies. The m-terphenyl core imparts a rigid and well-defined spatial arrangement, while the two phenyl groups create a sterically hindered pocket. wikipedia.org This combination is highly desirable for building molecules with specific shapes and cavities, which is a central concept in host-guest chemistry and the design of molecular containers. nih.govbham.ac.uk
The bromine atom acts as a key functional handle, allowing for the iterative growth of dendritic branches or the attachment of other molecular components through various cross-coupling reactions. mdpi.com For instance, a novel m-terphenyl-based steric protection group with a dendrimer-type framework, known as the Bpq group, was designed to create an inert environment for reactive functionalities embedded within its structure. researchgate.net This highlights the potential of using brominated m-terphenyls as the starting point for creating successive generations of dendrimers, where each new layer adds to the complexity and functionality of the final molecule.
In supramolecular chemistry, non-covalent interactions govern the assembly of molecules into larger, ordered structures. nih.gov The rigid m-terphenyl unit can direct the spatial orientation of attached functional groups, facilitating predictable self-assembly through hydrogen bonding, π–π stacking, or metal coordination. d-nb.info By replacing the bromine atom with recognition motifs, this compound can be transformed into a programmable building block for creating nanosheets, fibrous structures, and other complex supramolecular polymers. nih.gov
| Architectural Type | Role of this compound | Key Structural Features | Potential Synthetic Strategy |
|---|---|---|---|
| Dendrimers | Core or branching unit | Rigid m-terphenyl backbone, defined steric environment | Iterative cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromo position |
| Supramolecular Polymers | Monomeric building block | Directs spatial arrangement of interacting groups | Functionalization via C-Br bond to add hydrogen bonding or π-stacking motifs |
| Molecular Cages/Hosts | Panel or vertex component | Creates well-defined cavities and portals | Coupling of multiple functionalized terphenyl units to form a closed 3D structure |
Intermediates in Multi-Step Organic Synthesis
The utility of this compound as an intermediate in multi-step organic synthesis is primarily derived from the reactivity of its carbon-bromine (C-Br) bond. This bond serves as a versatile anchor point for a wide array of chemical transformations, enabling the construction of more complex, polysubstituted aromatic systems. Aryl bromides are common precursors in many named reactions, particularly those catalyzed by transition metals like palladium. mdpi.com
One of the most powerful applications is in palladium-catalyzed cross-coupling reactions. acs.org For example, in the Suzuki-Miyaura coupling, the C-Br bond can react with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. mdpi.comyoutube.com This allows for the precise and efficient attachment of various alkyl, vinyl, or aryl groups, making it a cornerstone of modern synthetic chemistry for creating complex biaryls and other conjugated systems. Similarly, Heck and Sonogashira couplings can be employed to introduce alkene and alkyne functionalities, respectively, further expanding the molecular diversity accessible from this single intermediate.
Beyond cross-coupling, the bromine atom can be readily transformed into other useful functional groups. Through metal-halogen exchange, typically using organolithium reagents (e.g., n-butyllithium) or magnesium metal (to form a Grignard reagent), the electrophilic carbon atom of the C-Br bond is converted into a potent nucleophile. msu.edu This organometallic intermediate can then react with a wide range of electrophiles—such as aldehydes, ketones, esters, and nitriles—to forge new C-C bonds and introduce diverse functionalities. msu.edu This two-step sequence of metal-halogen exchange followed by electrophilic trapping is a fundamental strategy in organic synthesis for the elaboration of complex molecular frameworks.
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'B(OH)₂, Pd catalyst, Base | Biaryl or substituted aryl | Forms C(sp²)-C(sp²) bonds efficiently. |
| Heck Coupling | Alkene, Pd catalyst, Base | Styrenyl derivative | Forms C-C bonds by adding vinyl groups. mdpi.com |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynylarene | Introduces alkyne functionality for further use. |
| Metal-Halogen Exchange | n-BuLi or Mg | Aryllithium or Grignard reagent | Creates a potent carbon nucleophile. msu.edu |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Arylamine | Forms C-N bonds. |
Future Research Directions and Perspectives
Development of Eco-Friendly and Sustainable Synthetic Approaches
The imperative for green chemistry is reshaping the landscape of organic synthesis, and the production of 2-bromo-1,3-diphenylbenzene is no exception. Future research will increasingly prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of focus will include:
Catalytic Systems: Investigating novel catalysts, including those based on earth-abundant metals, to replace traditional stoichiometric reagents in bromination and coupling reactions. The goal is to enhance reaction efficiency and selectivity under milder conditions. semanticscholar.org
Alternative Solvents: Exploring the use of greener solvents such as water, ionic liquids, or supercritical fluids to replace hazardous organic solvents commonly employed in aromatic synthesis. jddhs.com
Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound and its derivatives. Flow chemistry offers improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput production. jddhs.com
Microwave and Ultrasound-Assisted Synthesis: Utilizing microwave irradiation and sonochemistry to accelerate reaction rates and improve yields, often with reduced energy input compared to conventional heating methods. jddhs.commdpi.com
These sustainable approaches aim to make the synthesis of terphenyl derivatives not only more efficient but also more aligned with the principles of environmental stewardship. jddhs.commdpi.comnih.gov
Exploration of Novel Reactivity and Transformation Pathways
The bromine atom in this compound serves as a versatile handle for a wide range of chemical transformations. While its use in classical cross-coupling reactions is well-established, future research will aim to uncover and exploit new modes of reactivity. nbinno.com
Promising avenues of exploration include:
C-H Activation: Developing methods for the direct functionalization of the carbon-hydrogen bonds on the phenyl rings of this compound. This would provide more atom-economical routes to complex derivatives.
Photoredox Catalysis: Harnessing the power of visible light to drive novel transformations of this compound, potentially enabling reactions that are inaccessible through traditional thermal methods. chemrxiv.orgchemrxiv.org
Electrochemical Synthesis: Utilizing electrochemical methods to mediate the formation and cleavage of bonds, offering a green and highly controllable approach to derivatization.
Mechanochemistry: Investigating solvent-free reactions conducted through mechanical grinding or milling, which can lead to unique reactivity and product selectivity. mdpi.com
By exploring these novel transformation pathways, chemists can expand the synthetic utility of this compound and access a wider range of functionalized molecules.
Rational Design of Derivatives with Tailored Properties for Specific Applications
The terphenyl scaffold of this compound provides a robust framework for the design of molecules with specific functions. Future research will focus on the rational design and synthesis of derivatives with properties tailored for a variety of applications, from materials science to medicinal chemistry.
| Application Area | Desired Properties of Derivatives | Potential Synthetic Strategies |
| Organic Electronics | Tunable electronic and photophysical properties, high charge carrier mobility, thermal stability. | Introduction of electron-donating and electron-withdrawing groups, extension of conjugation through cross-coupling reactions. |
| Liquid Crystals | Anisotropic molecular shape, specific phase transition temperatures. | Modification of the peripheral phenyl rings with flexible alkyl chains or other mesogenic groups. researchgate.net |
| Pharmaceuticals | Specific biological activity, improved pharmacokinetic profiles. | Incorporation of pharmacophores and optimization of lipophilicity and solubility through functional group manipulation. nbinno.com |
| Photocatalysis | Favorable optical and excitonic properties for applications like CO2 reduction. | Introduction of push-pull substitutions to lower excitation energies and increase oscillator strengths. chemrxiv.orgchemrxiv.org |
The ability to precisely control the structure of these derivatives will be crucial for optimizing their performance in targeted applications. researchgate.net
Advanced Characterization Techniques for In Situ Studies
A deeper understanding of the reaction mechanisms and dynamic behavior of this compound and its derivatives requires the use of advanced, in situ characterization techniques. These methods allow for real-time monitoring of chemical processes as they occur, providing invaluable insights that are often missed with traditional analytical methods. journalwjarr.comjos.ac.cn4tu.nl
Future research will increasingly rely on techniques such as:
In Situ Spectroscopy: Utilizing techniques like Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy to monitor the formation of intermediates and products in real-time. hzdr.deacs.orgresearchgate.net This is particularly valuable for studying highly reactive species and transient states.
Operando Characterization: Applying characterization techniques under actual operating conditions, for example, to study the behavior of a this compound-based material within an electronic device. jos.ac.cn
Advanced Mass Spectrometry: Employing techniques like differential electrochemical mass spectrometry (DEMS) to analyze gaseous reactants and products in real-time during electrochemical reactions. researchgate.net
Hyphenated Techniques: Combining separation methods like chromatography with spectroscopic detection (e.g., HPLC-DAD-QTOF) for the detailed analysis of complex reaction mixtures. google.com
These advanced techniques will provide a more complete picture of the chemical and physical processes involving this compound, facilitating the optimization of reactions and the design of new materials. journalwjarr.comgoogle.com
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new molecules and materials based on the this compound scaffold. rsc.orgresearchgate.netnih.gov Computational modeling can provide predictive insights that guide experimental work, while experimental results can validate and refine computational models.
Key areas for synergistic integration include:
Reaction Mechanism Elucidation: Using quantum-chemical calculations, such as density functional theory (DFT), to investigate reaction pathways, transition states, and the roles of catalysts and solvents. chemistryworld.comresearchgate.netacs.orgdiva-portal.org This can help in understanding unexpected reactivity and in designing more efficient synthetic routes.
Prediction of Molecular Properties: Employing computational methods to predict the electronic, optical, and physical properties of designed derivatives before their synthesis. nih.gov This allows for the pre-screening of candidates for specific applications, saving time and resources.
Materials and Drug Design: Utilizing molecular modeling and simulation to design novel materials with tailored properties or to predict the binding affinity of drug candidates to their biological targets.
Data-Driven Discovery: Leveraging machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies, identifying trends and predicting the outcomes of new experiments.
This integrated approach, where computation and experimentation inform and guide each other, will be essential for unlocking the full potential of this compound and its derivatives in the years to come. rsc.orgresearchgate.netnih.govresearchgate.net
Q & A
Basic: What are the common synthetic routes for preparing 2-bromo-1,3-diphenylbenzene?
Methodological Answer:
this compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For Ullmann coupling, bromobenzene derivatives are reacted with diphenylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) at 80–100°C . Alternatively, direct bromination of 1,3-diphenylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux can introduce bromine selectively at the 2-position .
Key Considerations:
- Monitor reaction progress via TLC or GC-MS to ensure intermediate purity .
- Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., meta-substituted aromatic protons show distinct splitting) .
- GC-MS/HPLC : Confirm purity (>95%) and detect trace byproducts like debrominated derivatives .
- X-ray Crystallography : Resolve crystal structure to validate steric effects from bromine and phenyl groups .
Data Table: Key Spectral Signatures
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.2–7.5 (m, aromatic H), δ 6.8 (d, J=2 Hz, H4) | |
| MS (EI) | m/z 324 [M]⁺, 245 [M-Br]⁺ |
Advanced: How can conflicting NMR data for this compound derivatives be resolved?
Methodological Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from conformational isomerism or solvent effects . To resolve:
Variable Temperature NMR : Cool samples to –40°C to slow rotational motion and reveal hidden peaks .
COSY/NOESY : Identify through-space interactions between bromine and adjacent phenyl groups .
Computational Modeling : Compare experimental shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts .
Advanced: What strategies optimize cross-coupling reactions using this compound as a substrate?
Methodological Answer:
For Suzuki-Miyaura reactions:
- Catalyst Screening : Use PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligands to reduce steric hindrance from phenyl groups .
- Solvent Optimization : Employ toluene/EtOH (3:1) to balance solubility and reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20% .
Data Table: Reaction Optimization
| Condition | Yield (Standard) | Yield (Optimized) |
|---|---|---|
| Pd(PPh₃)₄, 80°C | 62% | – |
| PdCl₂(dppf), MW | – | 78% |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential bromine vapor release .
- Waste Disposal : Quench residual bromine with NaHSO₃ before aqueous disposal .
Advanced: How does steric hindrance from phenyl groups influence the reactivity of this compound?
Methodological Answer:
The ortho-phenyl groups create steric bulk that:
- Slows nucleophilic substitution (SN2) due to restricted backside attack.
- Favors elimination pathways under basic conditions (e.g., KOtBu in DMF) .
- Redirects cross-coupling reactions to less hindered positions (e.g., para to bromine) .
Validation : Compare reaction outcomes with non-phenyl analogs (e.g., 2-bromo-m-xylene) to isolate steric effects .
Basic: What are the primary applications of this compound in pharmaceutical research?
Methodological Answer:
- Intermediate for Kinase Inhibitors : The bromine atom serves as a handle for introducing heterocycles (e.g., pyridines) via cross-coupling .
- Fluorescent Probes : Functionalize with boron-dipyrromethene (BODIPY) groups for cellular imaging .
- Polymer Chemistry : Act as a monomer in conductive polymer synthesis .
Advanced: How can computational methods predict the regioselectivity of this compound derivatives?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and identify lowest-energy pathways for substitution .
- MD Simulations : Simulate solvent-cage effects on reaction kinetics (e.g., toluene vs. DMSO) .
- Hammett Parameters : Correlate substituent electronic effects (σ⁺) with observed regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
